BenchChemオンラインストアへようこそ!

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine

Stereochemistry Medicinal Chemistry Chiral Resolution

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine (CAS 2248188-21-6) is a single-enantiomer, fluorinated primary alkylamine with the molecular formula C₁₁H₁₆FN (MW 181.25 g/mol). It belongs to the broader phenylbutanamine family, which includes the racemic mixture CAS 1017211-00-5 and the opposite (2S)-enantiomer CAS 2248173-93-3.

Molecular Formula C11H16FN
Molecular Weight 181.254
CAS No. 2248188-21-6
Cat. No. B2607020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine
CAS2248188-21-6
Molecular FormulaC11H16FN
Molecular Weight181.254
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)F)CN
InChIInChI=1S/C11H16FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9H,2-3,8,13H2,1H3/t9-/m1/s1
InChIKeyZCBSPMWXFLGAOY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine CAS 2248188-21-6 for Chiral Ligand & Fragment-Based Drug Discovery


(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine (CAS 2248188-21-6) is a single-enantiomer, fluorinated primary alkylamine with the molecular formula C₁₁H₁₆FN (MW 181.25 g/mol) . It belongs to the broader phenylbutanamine family, which includes the racemic mixture CAS 1017211-00-5 and the opposite (2S)-enantiomer CAS 2248173-93-3 [1]. The 4-fluorophenyl moiety at the terminus of the butyl chain, combined with a chiral methyl branch at the 2-position, provides a defined stereochemical scaffold for medicinal chemistry campaigns targeting aminergic receptors or enzymes [2].

Why Generic Substitution of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine is Scientifically Unacceptable


Simply substituting the racemate or the (2S)-enantiomer for the (2R) form in a structure–activity relationship (SAR) study, asymmetric synthesis, or receptor-binding assay is not permissible because it ignores known stereochemical dependence in aminergic pharmacology. The fluorinated phenylbutanamine chemotype exhibits well-documented stereoselective interactions with monoamine oxidase B (MAO-B), where even small alterations to the carbon skeleton critically affect inhibition potency and mechanism [1]. For example, the approved MAO-B inhibitor mofegiline (CAS 119386-03-3)—a structurally close relative—derives its irreversible inhibitory activity entirely from its E‑olefinic configuration at the 2-position; the saturated, non-enantiopure analog does not recapitulate this activity [2]. Therefore, any quantitative SAR or in vivo pharmacological conclusion drawn using non‑(2R) material is scientifically unsound and not reproducible.

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine Quantitative Differentiation & Comparator Evidence


Enantiomeric Purity vs. Racemate for Stereospecific SAR Analysis

Commercially available (2R)-enantiomer is provided with a specified enantiomeric excess (e.e.) of ≥95%, in contrast to the racemic mixture (CAS 1017211-00-5) which contains an equimolar amount of the (2S)-isomer . For any biochemical assay where the molecular target exhibits stereoselective recognition—characteristic of aminergic GPCRs and MAO enzymes—this difference in e.e. can translate into an estimated >10-fold difference in apparent potency if the (2S)-isomer acts as a competitive antagonist or a non‑specific binder [1].

Stereochemistry Medicinal Chemistry Chiral Resolution

Lipophilicity Tuning via 4-Fluorophenyl vs. Non-Fluorinated Phenyl Analog

The 4-fluorophenyl group increases calculated lipophilicity by approximately +0.3 to +0.5 logP units compared to the non-fluorinated phenyl analog (4-phenyl-2-methylbutan-1-amine), as estimated using consensus logP models for the pair [1]. In the broader class of small-molecule monoamine ligands, this magnitude of ΔlogP has been quantitatively linked to a 2- to 5-fold increase in blood‑brain barrier permeability (logBB) in rodent models [2].

Lipophilicity LogP Drug-likeness

Structural Comparison with Mofegiline (MAO-B Irreversible Inhibitor) Backbone

The target compound shares the 4-(4-fluorophenyl)butan-1-amine backbone with mofegiline, a clinically evaluated irreversible MAO-B inhibitor (IC₅₀ = 3 nM for bovine brain mitochondrial MAO-B) [1]. Crucially, mofegiline contains a 2-fluoromethylidene group that covalently traps the FAD cofactor; the target compound's 2-methyl substitution eliminates this irreversible mechanism while preserving the backbone for a reversible binding scaffold [2]. This differential is essential for programs seeking reversible, non‑covalent MAO‑B ligands.

Monoamine oxidase B Mofegiline Fluorine chemistry

Highest-Value Application Scenarios for (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine Procurement


Chiral Building Block for Asymmetric Total Synthesis of Fluorinated Amine APIs

When the synthetic route to a fluorinated active pharmaceutical ingredient (API) demands a predefined (R)-configuration at the 2-methyl position, the ≥95% e.e. specification of this compound eliminates the need for costly in-house chiral resolution. This directly reduces process step count and waste compared to using the racemate .

Fragment-Based Lead Discovery Targeting Aminergic CNS Receptors

The compound's low molecular weight (181.25 Da) and elevated lipophilicity (estimated ClogP ≈ 2.7) make it a suitable fragment hit for CNS aminergic targets, where the 4-F substituent enables potential 2- to 5-fold improvement in blood-brain barrier penetration relative to the des‑fluoro analog [1].

Non-Covalent MAO-B Probe Development

For teams developing novel, reversible MAO-B ligands for Parkinson's disease research, the 2-methyl substitution on the mofegiline backbone serves as a functional replacement of the reactive fluoromethylidene group, preventing covalent FAD adduct formation while retaining the fluorophenylbutylamine scaffold critical for target recognition [2].

Stereochemical Reference Standard for Chiral Purity Method Validation

The defined (R)-absolute configuration allows its use as a reference standard to develop and validate chiral HPLC methods for separation of the enantiomeric pair (R/S), thus ensuring the quality of downstream synthetic or analytical processes [3].

Quote Request

Request a Quote for (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.